Cas no 950248-69-8 (5-methyl-1-4-(propan-2-yl)phenyl-N-(pyridin-3-yl)methyl-1H-1,2,3-triazole-4-carboxamide)

5-Methyl-1-[4-(propan-2-yl)phenyl]-N-(pyridin-3-yl)methyl-1H-1,2,3-triazole-4-carboxamide is a structurally complex heterocyclic compound featuring a triazole core functionalized with a carboxamide linker and substituted aromatic groups. Its design incorporates a pyridinylmethyl moiety, enhancing potential binding interactions in biological systems, while the isopropylphenyl group contributes to lipophilicity. The triazole scaffold offers stability and versatility, making it suitable for applications in medicinal chemistry, particularly as a pharmacophore in drug discovery. The compound’s well-defined molecular architecture allows for precise modulation of physicochemical properties, facilitating targeted research in enzyme inhibition or receptor binding studies. Its synthetic route is optimized for high purity and reproducibility, ensuring reliability in experimental settings.
5-methyl-1-4-(propan-2-yl)phenyl-N-(pyridin-3-yl)methyl-1H-1,2,3-triazole-4-carboxamide structure
950248-69-8 structure
Product Name:5-methyl-1-4-(propan-2-yl)phenyl-N-(pyridin-3-yl)methyl-1H-1,2,3-triazole-4-carboxamide
CAS No:950248-69-8
MF:C19H21N5O
MW:335.402943372726
CID:5429937
Update Time:2025-05-20

5-methyl-1-4-(propan-2-yl)phenyl-N-(pyridin-3-yl)methyl-1H-1,2,3-triazole-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 5-methyl-1-(4-propan-2-ylphenyl)-N-(pyridin-3-ylmethyl)triazole-4-carboxamide
    • 5-methyl-1-4-(propan-2-yl)phenyl-N-(pyridin-3-yl)methyl-1H-1,2,3-triazole-4-carboxamide
    • Inchi: 1S/C19H21N5O/c1-13(2)16-6-8-17(9-7-16)24-14(3)18(22-23-24)19(25)21-12-15-5-4-10-20-11-15/h4-11,13H,12H2,1-3H3,(H,21,25)
    • InChI Key: QPPNVTXQBJJJED-UHFFFAOYSA-N
    • SMILES: N1(C2=CC=C(C(C)C)C=C2)C(C)=C(C(NCC2=CC=CN=C2)=O)N=N1

5-methyl-1-4-(propan-2-yl)phenyl-N-(pyridin-3-yl)methyl-1H-1,2,3-triazole-4-carboxamide Pricemore >>

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F3375-1314-2μmol
5-methyl-1-[4-(propan-2-yl)phenyl]-N-[(pyridin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide
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F3375-1314-1mg
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F3375-1314-2mg
5-methyl-1-[4-(propan-2-yl)phenyl]-N-[(pyridin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide
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F3375-1314-3mg
5-methyl-1-[4-(propan-2-yl)phenyl]-N-[(pyridin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide
950248-69-8 90%+
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F3375-1314-4mg
5-methyl-1-[4-(propan-2-yl)phenyl]-N-[(pyridin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide
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Life Chemicals
F3375-1314-5mg
5-methyl-1-[4-(propan-2-yl)phenyl]-N-[(pyridin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide
950248-69-8 90%+
5mg
$69.0 2023-04-26
Life Chemicals
F3375-1314-10mg
5-methyl-1-[4-(propan-2-yl)phenyl]-N-[(pyridin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide
950248-69-8 90%+
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$79.0 2023-04-26

5-methyl-1-4-(propan-2-yl)phenyl-N-(pyridin-3-yl)methyl-1H-1,2,3-triazole-4-carboxamide Related Literature

Additional information on 5-methyl-1-4-(propan-2-yl)phenyl-N-(pyridin-3-yl)methyl-1H-1,2,3-triazole-4-carboxamide

Introduction to 5-methyl-1-4-(propan-2-yl)phenyl-N-(pyridin-3-yl)methyl-1H-1,2,3-triazole-4-carboxamide (CAS No. 950248-69-8)

5-methyl-1-4-(propan-2-yl)phenyl-N-(pyridin-3-yl)methyl-1H-1,2,3-triazole-4-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its unique Chemical Abstracts Service (CAS) number 950248-69-8, represents a testament to the ongoing advancements in the design and development of novel molecular entities with potential therapeutic applications. The intricate structure of this molecule, characterized by a triazole core appended with various aryl and heteroaryl substituents, positions it as a promising candidate for further investigation in drug discovery pipelines.

The structural framework of 5-methyl-1-4-(propan-2-yl)phenyl-N-(pyridin-3-yl)methyl-1H-1,2,3-triazole-4-carboxamide is notable for its combinatorial complexity. The presence of a triazole ring, a motif well-documented for its bioactivity in various pharmacological contexts, is complemented by the incorporation of a methyl-substituted pyridine ring and a propylated phenyl group. This architectural arrangement not only enhances the compound's molecular diversity but also opens up possibilities for diverse interactions with biological targets. The specific positioning of these functional groups suggests potential roles in modulating enzyme activity, receptor binding, or other key biological pathways relevant to human health.

In recent years, there has been a surge in interest towards heterocyclic compounds due to their broad spectrum of biological activities and synthetic versatility. Among these, triazoles have emerged as particularly versatile scaffolds in medicinal chemistry. The triazole moiety in 5-methyl-1-4-(propan-2-yl)phenyl-N-(pyridin-3-yl)methyl-1H-1,2,3-triazole-4-carboxamide contributes to its potential as an pharmacophore. This is underscored by numerous studies demonstrating the efficacy of triazole derivatives in inhibiting various enzymes and receptors implicated in diseases such as cancer, inflammation, and infectious disorders. The unique combination of substituents in this compound may further refine its pharmacological profile, making it an attractive subject for structural optimization efforts.

The synthesis of 5-methyl-1-4-(propan-2-yI)phenyl-N-(pyridin-S-yI)methyl-IH-I,Z3-triazole-S-carboxamide involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. Key steps typically include condensation reactions to form the triazole ring, followed by functional group manipulations such as alkylation and carboxylation to introduce the desired substituents. Advanced techniques such as transition-metal-catalyzed cross-coupling reactions have been instrumental in achieving high yields and regioselectivity during these processes. The synthetic route not only showcases the power of contemporary organic chemistry but also underscores the importance of methodological innovation in accessing complex molecular architectures.

The pharmacological potential of 5-methyl-l -4 -(propan-Z-yI)phenyl-N -(pyridin-S-yI)methyl-IH-I,Z3-triazole-S-carboxamide has been explored through both computational modeling and experimental screening. Computational studies have predicted favorable binding affinities for this compound with several biologically relevant targets, including kinases and transcription factors. These predictions are based on established docking algorithms that evaluate molecular interactions at an atomic level. Experimental validation through high-throughput screening (HTS) or targeted assays would provide concrete evidence of its biological activity and help refine its therapeutic potential.

In parallel with experimental investigations, there has been growing emphasis on understanding the mechanistic aspects of drug action. For instance, kinetic studies could elucidate how 5-methyl-l -4 -(propan-Z-yI)phenyl-N -(pyridin-S-yI)methyl-IH-I,Z3-triazole-S-carboxamide interacts with its target proteins over time. Such insights are crucial for designing drugs with improved efficacy and reduced side effects. Additionally, structural biology techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy could reveal high-resolution structures of complexes formed between this compound and its biological targets. These structural insights would further guide medicinal chemists in optimizing the molecule for better performance.

The role of computational chemistry in drug discovery cannot be overstated. Molecular dynamics (MD) simulations and quantum mechanical (QM) calculations have become indispensable tools for predicting properties such as solubility, metabolic stability, and ADME (Absorption Distribution Metabolism Excretion) profiles. For 5-methyl-l -4 -(propan-Z-yI)phenyl-N -(pyridin-S-yI)methyl-IH-I,Z3-triazole-S-carboxamide , these computational approaches could provide valuable data to guide synthetic modifications aimed at enhancing its pharmacokinetic properties. Furthermore, virtual screening techniques allow for rapid evaluation of large libraries of compounds against known targets before committing resources to wet lab synthesis.

As our understanding of disease mechanisms evolves at a rapid pace so does our capacity to design molecules that address them effectively. The case study presented here demonstrates how interdisciplinary approaches combining synthetic chemistry with computational biology can yield novel therapeutic candidates like 5-methyl-l -4 -(propan-Z-yI)phenyl-N -(pyridin-S-yI)methyl-IH-I,Z3-triazole-S-carboxamide . Its unique structural features position it as a compelling starting point for further development work aimed at creating next-generation therapeutics capable o meeting unmet medical needs across various therapeutic areas including oncology immunology cardiovascular diseases among others.

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